![molecular formula C20H30N2OS B2462189 2-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide CAS No. 2034475-76-6](/img/structure/B2462189.png)
2-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely contains a phenyl group, a tetrahydrothiophene group, and a piperidine group . These types of compounds are often used in the development of new pharmaceuticals and other chemical products .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including cyclization and substitution reactions .Molecular Structure Analysis
The molecular structure of similar compounds often involves a phenyl group attached to a piperidine ring, which is then attached to other functional groups .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation or breaking of bonds in the piperidine ring or the phenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely depending on the specific functional groups present .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
In the realm of synthetic chemistry, "2-phenyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)butanamide" and its derivatives play a crucial role. Vardanyan (2018) discusses the synthesis and pharmacological properties of related compounds, highlighting the importance of such substances in medicinal chemistry (Vardanyan, 2018).
Gastric Acid Antisecretory Activity
In pharmacology, certain derivatives have been synthesized and tested for their antisecretory activity against histamine-induced gastric acid secretion. Ueda et al. (1991) found that some of these compounds exhibited potent antisecretory activity, indicating potential therapeutic applications (Ueda et al., 1991).
Aromatase Inhibitors for Cancer Treatment
Hartmann and Batzl (1986) explored derivatives as aromatase inhibitors, showing their potential in inhibiting estrogen biosynthesis, which is significant for the treatment of hormone-dependent breast cancer (Hartmann & Batzl, 1986).
Blood Platelet Aggregation Inhibition
Grisar et al. (1976) investigated derivatives for their potential to inhibit blood platelet aggregation, which is crucial for developing treatments for cardiovascular diseases (Grisar et al., 1976).
Chemokine Receptor Antagonists
Butora et al. (2006) and Finke et al. (2001) both explored the role of these compounds as chemokine receptor antagonists, indicating their importance in developing therapies for various diseases, including HIV (Butora et al., 2006), (Finke et al., 2001).
Vibrational Spectra and Molecular Docking Studies
Mary et al. (2015) conducted a detailed analysis of vibrational spectra, HOMO-LUMO, and molecular docking studies of derivatives, which are essential for understanding the physicochemical properties of these compounds (Mary et al., 2015).
Wirkmechanismus
Target of Action
Similar compounds have been known to target various receptors and enzymes in the body .
Mode of Action
It’s worth noting that similar compounds interact with their targets by binding to them, thereby modulating their activity .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds have been known to undergo various metabolic transformations .
Result of Action
Similar compounds have been known to exert various biological effects, depending on their targets and the pathways they affect .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-phenyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2OS/c1-2-19(17-6-4-3-5-7-17)20(23)21-14-16-8-11-22(12-9-16)18-10-13-24-15-18/h3-7,16,18-19H,2,8-15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORDIPNKKXNLIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2CCN(CC2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.